lithium;1-phenyl-N-(1-phenylethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-phenyl-N-(1-phenylethyl)methanimine is a chemical compound known for its unique structure and properties. It is a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone
Preparation Methods
The synthesis of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves the reaction of 2,2-diphenylethan-1-amine with acetophenone to form the Schiff base . The reaction is typically carried out in the presence of a solvent containing strong electronegative atoms like oxygen or chlorine, such as alcohols, aldehydes, or carbon tetrachloride . The process is facilitated by photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp . The reaction conditions are mild, usually at room temperature, and the process is highly stereoselective .
Chemical Reactions Analysis
Lithium;1-phenyl-N-(1-phenylethyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include chiral metal complex catalysts, which help achieve high stereoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium;1-phenyl-N-(1-phenylethyl)methanimine has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves photoinduced C=N double bond transfer . The process begins with the photoexcitation of the Schiff base, followed by coordination to the central metal atom of the chiral catalyst . This creates a stable chiral environment, allowing for selective proton transfer . The strongly electronegative atom of the solvent attracts the active α-hydrogen from the excited Schiff base molecule, forming a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure .
Comparison with Similar Compounds
Lithium;1-phenyl-N-(1-phenylethyl)methanimine can be compared with other Schiff bases derived from similar amines and ketones. Some similar compounds include:
N-(Diphenylmethyl)-1-phenylethan-1-imine: This compound is also derived from 2,2-diphenylethan-1-amine and acetophenone and undergoes similar photoinduced C=N double bond transfer reactions.
N-Benzylideneaniline: Another Schiff base with a similar structure but different reactivity and applications.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, used in various organic synthesis reactions.
This compound stands out due to its high stereoselectivity and mild reaction conditions, making it a valuable compound in asymmetric catalysis and organic synthesis .
Properties
CAS No. |
89913-64-4 |
---|---|
Molecular Formula |
C15H14LiN |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
lithium;1-phenyl-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14N.Li/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-12H,1H3;/q-1;+1 |
InChI Key |
YVDRTBUDFVZIFD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.